4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
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Overview
Description
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with a molecular formula of C8H5FN2O.
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The activated FGFRs trigger several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of these pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to 1H-pyrrolo[2,3-b]pyridine derivatives, which have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, these compounds significantly inhibited the migration and invasion of 4T1 cells . It’s plausible that 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde may have similar cellular effects due to its structural similarity.
Molecular Mechanism
Based on the known activities of similar compounds, it may exert its effects at the molecular level through interactions with FGFRs . Upon binding to these receptors, it could potentially influence downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoropyridine-3-carboxaldehyde with an appropriate amine or nitrile, followed by cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridines, alcohols, amines, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrrolopyrazine derivatives
Uniqueness
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIRVIJUGMNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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